p-SCN-Bn-pcta

Description

General Principles of Bifunctional Chelator Design for Radiometals

Bifunctional chelators are molecules designed with two distinct functional parts: a chelating unit that securely binds a radiometal ion and a reactive functional group that covalently attaches to a targeting biomolecule, such as a peptide or antibody. nih.gov The design of an effective BFC is a complex process governed by fundamental principles of coordination chemistry. nih.gov

A primary consideration is the stability of the metal-chelator complex, as the dissociation of the radionuclide in vivo can lead to poor image quality in diagnostics or toxicity in therapeutics. nih.govnih.gov Key factors influencing stability include:

Matching Ionic Radius and Cavity Size : The chelator's three-dimensional cavity must be appropriately sized to accommodate the specific ionic radius of the radiometal, allowing for optimal alignment of donor atoms for binding. nih.gov

Denticity : The chelator must provide a sufficient number of donor atoms (its denticity) to satisfy the coordination requirements of the metal ion. nih.gov

Donor Atom Character : The chemical nature of the donor atoms (e.g., oxygen, nitrogen, sulfur) must be appropriate for the specific metal ion. For instance, soft radiometals have a high affinity for sulfur-containing ligands. mdpi.com

Preorganization and Rigidity : A more rigid and pre-organized chelator structure can lead to faster and more stable complex formation. The pyridine (B92270) ring within the PCTA structure, for example, increases its rigidity. researchgate.netnih.gov

Beyond stability, the kinetics of the complexation reaction are critical; the rate of formation must be practical for the half-life of the radioisotope. nih.govnih.gov The reactive functional group, such as the isothiocyanate (-NCS) group in p-SCN-Bn-PCTA, is chosen for its ability to efficiently form a stable covalent bond (a thiourea (B124793) linkage in this case) with biomolecules, typically by reacting with primary amines. unirioja.es

Historical Development and Academic Significance of PCTA Macrocyclic Ligands in Nuclear Medicine

The 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA) ligand system has emerged as a significant platform in radiopharmaceutical development. researchgate.net Its structure is notable for incorporating a pyridine ring into the macrocyclic frame, a feature that contributes to faster complexation kinetics with a variety of radiometals compared to widely used chelators like DOTA. researchgate.net This property is particularly advantageous when working with radioisotopes that have shorter half-lives. nih.gov

The bifunctional version, this compound, combines the favorable chelation properties of the PCTA macrocycle with a para-isothiocyanatobenzyl (p-SCN-Bn) group for bioconjugation. nih.gov This design makes it a versatile tool for attaching various radiometals to targeting vectors for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radiotherapy. axispharm.com

Research has demonstrated the utility of this compound for chelating a range of medically relevant radiometals, including copper-64 (⁶⁴Cu), gallium-68 (B1239309) (⁶⁸Ga), and yttrium-90 (B1217062) (⁹⁰Y). researchgate.netacs.org Studies have shown it exhibits high radiolabeling efficiency and forms complexes with significant in vitro stability, which is crucial for the integrity of the radiopharmaceutical as it circulates in the body. For instance, when conjugated to an RNA aptamer, this compound demonstrated efficient radiolabeling with ⁶⁴Cu. nih.gov Similarly, when conjugated to a peptide and labeled with ⁶⁸Ga, it showed high radiochemical yields at room temperature within minutes. acs.org The stability of the resulting complexes is noteworthy; the [⁸⁹Zr]Zr-PCTA complex, for example, has shown exceptional stability against challenges from other chelating agents. nih.gov

The academic significance of the PCTA ligand system lies in its contribution to expanding the toolkit of radiochemists, offering an alternative to more traditional chelators with distinct advantages in labeling kinetics. researchgate.net Its versatility has been highlighted in numerous studies, from the development of imaging agents for cancer detection to its use in creating therapeutic agents that deliver radiation directly to tumor cells. mdpi.com

Research Findings for this compound

The following tables summarize key data regarding the properties and performance of this compound based on published research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | nih.gov |

| Molecular Formula | C₂₅H₂₉N₅O₆S | nih.gov |

| Molecular Weight | 527.6 g/mol | nih.gov |

| Appearance | Solid | macrocyclics.com |

Table 2: Comparative Radiolabeling Performance

| Chelator Conjugate | Radiometal | Radiolabeling Efficiency / Yield | Conditions | Source(s) |

| PCTA-RGD | ⁶⁸Ga | >95% RCY | Room temperature, 5 min | acs.org |

| NOTA-RGD | ⁶⁸Ga | >95% RCY | Room temperature, 5 min | acs.org |

| This compound-Trastuzumab | ⁵²Mn | <50% | Not specified | |

| p-SCN-Bn-DOTA-Trastuzumab | ⁵²Mn | 50 ± 2.5% | Not specified | |

| This compound-RNA Aptamer | ⁶⁴Cu | High Efficiency | 40 °C, pH 8-9 | nih.gov |

RCY: Radiochemical Yield

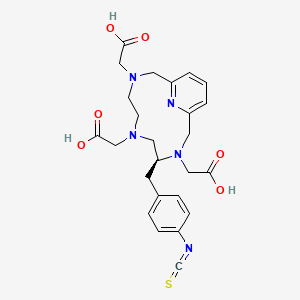

Structure

3D Structure

Properties

IUPAC Name |

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOBASOXWBKMSC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949147-44-8 | |

| Record name | p-SCN-Bn-pcta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-SCN-BN-PCTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of P Scn Bn Pcta

Synthetic Pathways to p-SCN-Bn-PCTA

The synthesis of this compound involves the initial construction of the core macrocycle, followed by functionalization with acetate (B1210297) arms and the introduction of the reactive isothiocyanate group.

Once the core PCTA structure with its three acetate arms is formed, the final step is the introduction of the p-isothiocyanatobenzyl group. A common strategy for this involves functionalizing the macrocycle with a p-nitrobenzyl group. nih.gov This is typically achieved by reacting the macrocycle with p-nitrobenzyl bromide. The nitro group of the resulting p-nitrobenzyl-PCTA derivative is then reduced to a primary amine (p-aminobenzyl-PCTA) using standard reduction methods, such as catalytic hydrogenation with Pd/C. nih.gov Finally, the amine is converted to the target isothiocyanate group by reacting it with thiophosgene (B130339) or a related reagent. nih.gov This nitro-to-amine-to-isothiocyanate conversion is a well-established method for installing this specific functional group. nih.gov

Table 1: Comparison of Synthetic Strategies for the PCTA Core

| Synthetic Strategy | Key Precursors | Key Reaction Type | Reported Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Richman-Atkins Methodology | Sulfonyl-protected triamines and 2,6-disubstituted pyridines | Cyclization | Established method; can have modest overall yields (26-36%) due to tricky deprotection steps. | sci-hub.seuniovi.es |

| Convergent Pathway with Pre-functionalized Triamine | Diethylenetriamine with pendant acetate groups and 2,6-bis(bromomethyl)pyridine | Macrocyclization with sodium template effect | More efficient with better overall yields (up to 60%); avoids multiple post-cyclization alkylation steps. | sci-hub.senih.gov |

Strategies for Introducing Functional Groups onto the PCTA Core

The versatility of the PCTA framework allows for the introduction of various functional groups at different positions, enabling the synthesis of a wide array of bifunctional chelators tailored for specific applications. sci-hub.se These modifications are crucial for conjugating the chelator to targeting moieties like peptides, antibodies, or nanoparticles. sci-hub.sebiosyn.com

There are three primary sites for functionalization on the PCTA molecule:

The Pyridine (B92270) Ring: The carbon at the 4-position of the pyridine ring is a common site for introducing substituents. sci-hub.se This has been exploited to attach functional groups such as esters and carboxylic acids. sci-hub.seresearchgate.net

The Macrocyclic Backbone: The ethylene (B1197577) bridges of the macrocycle can be functionalized. nih.gov This approach is advantageous as it may avoid interference with the metal-coordinating carboxylate arms while potentially increasing the rigidity and kinetic inertness of the resulting metal complexes. nih.gov

The Acetate Arms: The α-carbon (methylene carbon) of one of the acetate arms can be substituted. sci-hub.se

Researchers have successfully synthesized PCTA derivatives bearing a range of reactive functional groups for conjugation purposes, including:

Carboxylic acid sci-hub.seresearchgate.net

Ester sci-hub.se

Alcohol sci-hub.se

Aliphatic and Aromatic Amines sci-hub.se

Maleimide sci-hub.se

Bromo and Azide sci-hub.se

These strategies allow for the creation of a family of PCTA-based bifunctional chelators, expanding their utility beyond the standard isothiocyanate derivative. sci-hub.se For instance, two PCTA units have been linked via a C-C bond at the pyridine rings to create a binuclear complex for potential use as an MRI agent. nih.gov

Structural Elucidation Methodologies for this compound and its Analogs

A combination of analytical techniques is essential to confirm the identity, structure, and purity of this compound and its analogs. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray crystallography for solid-state structural analysis. google.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for verifying the covalent structure of the synthesized molecules. In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of key structural elements. For example, aromatic protons of the benzyl (B1604629) and pyridine rings typically appear in the downfield region, around δ 7.4 ppm, while the methylene (B1212753) protons of the macrocyclic ring are found further upfield, around δ 3.8 ppm.

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-HRMS) are used to confirm the molecular weight of the compound. nih.gov For this compound, ESI-MS confirms the expected molecular weight. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. nih.gov

X-ray Crystallography: For PCTA analogs and their metal complexes, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the coordination geometry of the metal ion and the configuration of chiral centers. google.comnih.govacs.org For example, X-ray studies have been performed on gadolinium and antimony complexes of PCTA derivatives, confirming their solid-state structures. google.comnih.govacs.orggoogle.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the final compound and to monitor the progress of conjugation reactions. nih.gov

Table 2: Analytical Methods for Structural Elucidation

| Methodology | Purpose | Example Data / Findings | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Verifies covalent structural integrity and the presence of functional groups. | Key signals for this compound: δ 7.4 ppm (aromatic protons), δ 3.8 ppm (macrocyclic CH₂ groups). | |

| Mass Spectrometry (ESI-MS, MALDI-HRMS) | Confirms molecular weight and elemental composition. | The molecular weight of this compound hydrochloride is confirmed as 637.0 g/mol. HRMS provides exact mass for formula confirmation. | nih.gov |

| X-ray Crystallography | Determines the precise 3D structure in the solid state, including stereochemistry and metal coordination. | Used to confirm the structure of various PCTA-metal complexes, such as with Gd(III) and Sb(III). | google.comnih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and monitors reaction progress. | Used to confirm the purity of chelator-aptamer bioconjugates. | nih.gov |

Coordination Chemistry of P Scn Bn Pcta with Medically Relevant Radiometals

Complexation Kinetics with Key Radionuclides

The efficiency and speed at which a chelator can sequester a radiometal are critical for the preparation of radiopharmaceuticals, particularly when dealing with short-lived isotopes. The PCTA macrocycle has demonstrated rapid labeling kinetics with several important radionuclides. researchgate.netresearchgate.net

Gallium-68 (B1239309) (⁶⁸Ga) is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET). The development of chelators that can rapidly and efficiently complex ⁶⁸Ga under mild conditions is a significant area of research. researchgate.net p-SCN-Bn-PCTA has shown excellent properties for ⁶⁸Ga chelation.

Research indicates that when conjugated to a peptide, PCTA can be radiolabeled with ⁶⁸Ga achieving a radiochemical yield (RCY) of over 95% within just 5 minutes at room temperature. acs.org For applications requiring higher effective specific activities, gentle heating to 40°C can achieve up to 55 MBq/nmol, also with a 95% RCY. acs.org In comparative studies with the commonly used chelator NOTA, the ⁶⁸Ga-PCTA complex demonstrated high stability, remaining over 90% stable in serum after 4 hours. acs.org The ability to achieve quantitative labeling at ambient temperature makes PCTA a superior alternative to DOTA for ⁶⁸Ga applications, as it maintains high stability without the need for heating. unipd.it

Yttrium-90 (B1217062) (⁹⁰Y) is a pure beta-emitter used in targeted radiotherapy. The stability of the ⁹⁰Y-chelator complex is paramount to prevent the release of the radionuclide in vivo. This compound exhibits faster complexation kinetics with ⁹⁰Y compared to other chelators like p-SCN-Bn-DTPA and p-SCN-Bn-DOTA. researchgate.net

However, the complexation with ⁹⁰Y is temperature-dependent. Quantitative complexation does not occur at room temperature, even after an hour. researchgate.netresearchgate.net To achieve high radiolabeling yields (>95%), the reaction mixture must be heated to approximately 80°C for a few minutes. researchgate.netresearchgate.net Studies have shown that a >95% yield can be consistently obtained across various yttrium-to-PCTA molar ratios under these heated conditions. researchgate.net It is important to note that the complexation of ⁹⁰Y with PCTA is highly sensitive to the presence of trace metal impurities, particularly iron (III), which can significantly diminish the complexation yield. researchgate.netresearchgate.net

Copper-64 (⁶⁴Cu) is a versatile radionuclide with applications in both PET imaging and therapy due to its decay characteristics (β+, β-, and electron capture). This compound demonstrates superior and rapid kinetics for ⁶⁴Cu labeling.

When conjugated to biomolecules such as RNA aptamers, this compound facilitates rapid and nearly quantitative (>96%) incorporation of ⁶⁴Cu within 10 minutes at a specific activity of 37 MBq/nmol. nih.gov The kinetics remain rapid and quantitative even at higher specific activities (75 MBq/nmole), a condition where other chelators like DOTA show limitations. nih.gov Furthermore, immunoconjugates such as ⁶⁴Cu-PCTA-rituximab have demonstrated high stability in serum over a 48-hour period, which is crucial for in vivo applications. nih.gov

Lutetium-177 (B1209992) (¹⁷⁷Lu) is a therapeutic radionuclide of significant clinical importance. A notable advantage of this compound is its ability to form complexes with ¹⁷⁷Lu under mild conditions. The ¹⁷⁷Lu-PCTA complex can be prepared in high radiolabeling yields at ambient temperature. researchgate.net This is a significant improvement over DOTA-based chelators, which typically require heating to 80-90°C for 30 minutes to achieve efficient labeling. mdpi.com The resulting ¹⁷⁷Lu-PCTA complex also exhibits excellent stability in vitro, making PCTA a promising chelator for the development of ¹⁷⁷Lu-based radiopharmaceuticals. researchgate.net

Manganese-52 (B1202551) (⁵²Mn) is an emerging positron-emitting radionuclide with a relatively long half-life (5.6 days), making it suitable for PET imaging of biological processes over extended periods, such as tracking monoclonal antibodies. researcher.liferesearchgate.net However, the coordination of Mn²⁺ presents a challenge for many chelators.

Studies involving this compound conjugated to the antibody trastuzumab have shown a low radiolabeling efficiency of less than 50% with ⁵²Mn. researcher.liferesearchgate.net This suboptimal performance is attributed to the cavity size of the PCTA macrocycle not being ideal for the coordination of the Mn²⁺ ion. In contrast, other chelators, such as the DOTA-derivative p-SCN-Bn-Oxo-DO3A, have demonstrated much higher efficiency under similar conditions, achieving a 90% radiochemical yield. researcher.liferesearchgate.net

Lutetium-177 Coordination Dynamics

Optimization of Radiometal Complexation Conditions

The efficiency of radiolabeling is highly dependent on reaction parameters such as temperature, pH, and the purity of the radionuclide solution. Optimizing these conditions is essential for achieving high radiochemical yields and specific activities.

For Gallium-68 , this compound allows for highly efficient labeling (>95% RCY) within 5 minutes at room temperature, which is advantageous for heat-sensitive biomolecules. acs.org To maximize the specific activity, gentle heating to 40°C can be employed. acs.org

The complexation of Yttrium-90 requires more stringent conditions. Heating at 80°C for several minutes in an ammonium (B1175870) acetate (B1210297) buffer (pH ~4.5) is necessary for quantitative yields. researchgate.netresearchgate.net Due to the high sensitivity of the reaction to metallic impurities, the use of high-purity ⁹⁰YCl₃ is critical to avoid competition from ions like Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.netresearchgate.net

Copper-64 labeling with this compound is rapid and can be performed effectively at temperatures ranging from room temperature to 60°C. nih.gov Reaction times are typically short, often under 30 minutes, in buffers with a pH between 7 and 9. nih.gov

A key advantage for Lutetium-177 is the ability of this compound to achieve high labeling yields at ambient temperature, simplifying the preparation of ¹⁷⁷Lu-radiopharmaceuticals compared to chelators that require heating. researchgate.net

For Manganese-52 , this compound is not an optimal chelator due to poor labeling efficiency. researcher.liferesearchgate.net Research has shifted towards other chelators like p-SCN-Bn-Oxo-DO3A, which requires mild heating (37°C for 30 minutes) for efficient complexation. researcher.liferesearchgate.net

Interactive Data Table: Complexation Kinetics of this compound with Radiometals Click on the headers to sort the data.

| Radionuclide | Typical RCY (%) | Time | Temperature | Key Findings |

|---|---|---|---|---|

| Gallium-68 | >95% | 5 min | Room Temp / 40°C | Rapid kinetics at room temperature; heating increases specific activity. acs.org |

| Yttrium-90 | >95% | ~5 min | 80°C | Heating is required; sensitive to trace metal impurities. researchgate.netresearchgate.net |

| Copper-64 | >96% | <30 min | Room Temp - 60°C | Very rapid and quantitative labeling under mild conditions. nih.gov |

| Lutetium-177 | High | Not specified | Room Temp | Major advantage is efficient labeling at ambient temperature. researchgate.net |

| Manganese-52 | <50% | 30 min | 37°C | Suboptimal efficiency, likely due to poor size match for Mn²⁺. researcher.liferesearchgate.net |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | para-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| p-SCN-Bn-DOTA | S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| p-SCN-Bn-DTPA | S-2-(4-isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |

| p-SCN-Bn-Oxo-DO3A | 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid |

| diAmSar | 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine |

| Trastuzumab | Monoclonal antibody targeting HER2 |

| Rituximab (B1143277) | Monoclonal antibody targeting CD20 |

pH-Dependent Radiolabeling Efficiencies

The pH of the reaction medium is a critical parameter influencing the formation of the radiometal-chelate complex. For this compound, the optimal pH for radiolabeling varies depending on the specific radiometal and the biomolecule to which it is conjugated. Studies involving the radiolabeling of an RNA aptamer with Copper-64 (⁶⁴Cu) found that a radiochemical purity of over 96% could be achieved at a neutral pH of 7. nih.gov Similarly, the complexation of Zirconium-89 (⁸⁹Zr) with a different chelator, Df-Bz-NCS, was found to be optimal between pH 6.8 and 7.2. nih.gov

In the case of Yttrium-90 (⁹⁰Y), radiolabeling with this compound has been successfully carried out at a slightly acidic pH of approximately 4.5. researchgate.net Labeling of a trastuzumab antibody conjugate with Manganese-52 (⁵²Mn) was also performed in acidic conditions, specifically at pH 4. springermedizin.de For antibody conjugates like PCTA-NCAB001, a buffer at pH 6.0 was used for the final ⁶⁴Cu labeling step. mdpi.com Research on cetuximab conjugates with ⁶⁴Cu and Lutetium-177 (¹⁷⁷Lu) also points to the use of weakly acidic conditions for the radiolabeling process. snmjournals.org

| Radiometal | Conjugate Type | Optimal pH Range | Source |

|---|---|---|---|

| ⁹⁰Y | - | ~4.5 | researchgate.net |

| ⁵²Mn | Antibody (Trastuzumab) | 4.0 | springermedizin.de |

| ⁶⁴Cu | Antibody (NCAB001) | 6.0 | mdpi.com |

| ⁶⁴Cu / ¹⁷⁷Lu | Antibody (Cetuximab) | Weakly Acidic | snmjournals.org |

| ⁶⁴Cu | RNA Aptamer | 7.0 | nih.gov |

Temperature Influence on Complexation Yields

Temperature is another crucial factor that governs the kinetics of complexation. With this compound, the temperature requirements are highly dependent on the radiometal. For complexation with ⁹⁰Y, elevated temperatures are necessary; quantitative complexation (>95% yield) was not observed at room temperature even after an hour, whereas incubation at 80°C for just a few minutes proved sufficient. researchgate.net

Conversely, radiometals like ⁶⁴Cu and Gallium-68 (⁶⁸Ga) can be complexed efficiently at milder temperatures. The preparation of ⁶⁴Cu-PCTA-trastuzumab achieved over 95% radiochemical yield in less than 30 minutes at room temperature. nih.gov Similarly, ⁶⁸Ga labeling of a PCTA-RGD peptide conjugate proceeded effectively at room temperature. acs.org However, in some cases, gentle heating can be beneficial. For the ⁶⁸Ga-PCTA-RGD conjugate, heating to 40°C enabled the achievement of higher effective specific activities. acs.org The radiolabeling of PCTA-NCAB001 with ⁶⁴Cu was also conducted at 40°C. mdpi.com For ⁵²Mn, an incubation temperature of 37°C for one hour was utilized. springermedizin.de In studies with ⁶⁴Cu-labeled RNA aptamers, no significant temperature effect on radiolabeling efficiency was found between 5°C and 60°C, but degradation was noted at 85°C. nih.gov

| Radiometal | Reaction Temperature | Key Finding | Source |

|---|---|---|---|

| ⁹⁰Y | 80°C | Required for quantitative yield; room temperature ineffective. | researchgate.net |

| ⁶⁴Cu | Room Temperature | >95% yield in <30 minutes for an antibody conjugate. | nih.gov |

| ⁶⁸Ga | Room Temperature (or 40°C) | Effective at RT; 40°C improves specific activity. | acs.org |

| ⁵²Mn | 37°C | Standard incubation temperature for antibody labeling. | springermedizin.de |

| ⁶⁴Cu | 5°C - 60°C | No significant effect on efficiency for RNA aptamer labeling. | nih.gov |

Ligand Concentration Effects on Radiolabeling Apparent Molar Activity

The concentration of the chelator-conjugate relative to the radiometal is a key determinant of radiolabeling efficiency and the resulting apparent molar activity. Generally, higher ligand concentrations are required to achieve high radiochemical yields. acs.org In studies with ⁹⁰Y, this compound demonstrated high radiolabeling yields (>95%) across various yttrium-to-ligand molar ratios, from 1:2 to 1:20. researchgate.net This indicates a robust capacity for complexation even at lower relative ligand concentrations. The efficiency of ⁶⁴Cu radiolabeling has also been shown to be dependent on the concentration of the immunoconjugate. nih.govresearchgate.net

| Radiometal | Yttrium-to-PCTA Molar Ratio | Ligand Concentration (in 1 mL) | Resulting Yield | Source |

|---|---|---|---|---|

| ⁹⁰Y | 1:2 | 2.5 µg | >95% | researchgate.net |

| ⁹⁰Y | 1:4 | 5.0 µg | >95% | researchgate.net |

| ⁹⁰Y | 1:10 | 12.5 µg | >95% | researchgate.net |

| ⁹⁰Y | 1:20 | 25.0 µg | >95% | researchgate.net |

Interference of Trace Metal Contaminants on Radiometal Complexation Efficacy

Radiometal preparations, particularly those from generators, can contain trace metal impurities that compete with the intended radiometal for the chelator, thereby reducing the radiolabeling yield. researchgate.netkcl.ac.uk Studies on the complexation of ⁹⁰Y with this compound have shown that it is sensitive to the presence of certain metal contaminants. researchgate.net

Specifically, Cu(II), Zn(II), and Co(II) ions were found to significantly decrease the complexation yield. researchgate.netresearchgate.net The adverse effects became apparent at concentrations beyond 5 ppm for Cu(II) and Zn(II), and 10 ppm for Co(II). researchgate.net Notably, Fe(III) ions also reduced the complexation of ⁹⁰Y with this compound, which contrasts with the minimal effect Fe(III) has at low levels on the complexation with p-SCN-Bn-DTPA and p-SCN-Bn-DOTA. researchgate.net This highlights a specific sensitivity of the PCTA ligand to iron impurities. researchgate.net Other contaminants like Al(III) and Zr(IV) had a minimal effect on complexation at lower concentrations. researchgate.net

| Contaminant Metal Ion | Effect on ⁹⁰Y-PCTA Complexation Yield | Effective Concentration for Interference | Source |

|---|---|---|---|

| Cu(II) | Significantly reduced | > 5 ppm | researchgate.netresearchgate.net |

| Zn(II) | Significantly reduced | > 5 ppm | researchgate.netresearchgate.net |

| Co(II) | Significantly reduced | > 10 ppm | researchgate.netresearchgate.net |

| Fe(III) | Reduced | - | researchgate.netresearchgate.net |

| Al(III) | Minimal effect at lower concentrations | - | researchgate.net |

| Zr(IV) | Minimal effect at lower concentrations | - | researchgate.net |

Comparative Chelation Studies with Alternative Bifunctional Chelators

To understand the advantages and disadvantages of this compound, its performance is often compared against other established bifunctional chelators.

Comparative Radiometal Complexation Kinetics and Thermodynamics

A defining characteristic of the PCTA ligand is its faster complexation kinetics compared to many other chelators, a feature attributed to the presence of a pyridine (B92270) moiety within its macrocyclic structure. researchgate.netresearchgate.net This is particularly advantageous for radiolabeling with short-lived radionuclides.

For ⁶⁴Cu, a direct comparison showed that a PCTA-trastuzumab conjugate could be radiolabeled to over 95% yield in under 30 minutes at room temperature. nih.gov In contrast, the widely used DOTA-trastuzumab conjugate only reached an 88% yield after 2 hours under the same conditions. nih.gov The kinetics for complexing lanthanides like ¹⁷⁷Lu are also favorable, with high yields being achieved at ambient temperature, whereas DOTA often requires heating. researchgate.netnih.gov For ⁹⁰Y, the complex-formation kinetics of PCTA are reportedly 10 times faster than those of DOTA. units.it When compared with NOTA for ⁶⁸Ga labeling, both chelators demonstrated very rapid kinetics, achieving >95% yield within 5 minutes at room temperature. acs.org

From a thermodynamic standpoint, while the kinetics are rapid, the stability of the resulting Ln(PCTA) complexes (where Ln is a lanthanide) is somewhat lower than that of the corresponding highly stable Ln(DOTA) chelates. units.it However, the acid-catalyzed dissociation was found to be sufficiently slow, suggesting the complexes are kinetically inert enough for in vivo applications. researchgate.net

Comparative Radiolabeling Efficiency Assessment

For ⁶⁴Cu: this compound consistently demonstrates high efficiency. In a comparative study using rituximab conjugates, both NOTA and PCTA showed very high radiolabeling efficiency, while the DTPA conjugate had significant impurities. nih.gov Another study found that ⁶⁴Cu-PCTA-trastuzumab achieved a >95% yield, outperforming ⁶⁴Cu-DOTA-trastuzumab (88% yield). nih.gov

For ⁶⁸Ga: The efficiency of this compound is comparable to that of p-SCN-Bn-NOTA, with both achieving >95% radiochemical yield. acs.org

For ⁵²Mn: this compound is less effective. In a study with trastuzumab conjugates, the radiolabeling efficiency for the PCTA conjugate was less than 50%, significantly lower than the 90% achieved with an Oxo-DO3A conjugate. springermedizin.de This suggests the cavity size of PCTA may be suboptimal for Mn²⁺ coordination.

| Radiometal | This compound Efficiency | Alternative Chelator | Alternative Chelator Efficiency | Source |

|---|---|---|---|---|

| ⁶⁴Cu | >95% | p-SCN-Bn-DOTA | 88% | nih.gov |

| ⁶⁴Cu | Very High | p-SCN-Bn-DTPA | Lower (significant impurities) | nih.gov |

| ⁹⁰Y | >95% | p-SCN-Bn-CHX-A''-DTPA | Considered most promising overall | snmjournals.org |

| ⁶⁸Ga | >95% | p-SCN-Bn-NOTA | >95% | acs.org |

| ⁵²Mn | <50% | p-SCN-Bn-Oxo-DO3A | 90% | springermedizin.de |

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| This compound | para-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| p-SCN-Bn-DOTA | S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| p-SCN-Bn-DTPA | para-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid |

| p-SCN-Bn-NOTA | S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid |

| p-SCN-Bn-Oxo-DO3A | 1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid |

| p-SCN-Bn-CHX-A''-DTPA | para-isothiocyanatobenzyl-trans-cyclohexyldiethylenetriaminepentaacetic acid |

| Df-Bz-NCS | para-isothiocyanatobenzyl-desferrioxamine B |

Comparative In Vitro Radioconjugate Stability in Biological Media

The in vitro stability of radiometal complexes is a critical parameter for the development of effective radiopharmaceuticals. The dissociation of the radiometal from its chelator in vivo can lead to nonspecific uptake in non-target tissues, increasing radiation burden and reducing imaging contrast or therapeutic efficacy. The bifunctional chelator this compound has been extensively evaluated for its ability to form stable complexes with a variety of medically relevant radiometals in biological media, primarily human or animal serum. These studies are crucial for predicting the in vivo behavior of the resulting radioconjugates.

The stability of these complexes is often challenged by the presence of endogenous metal-binding proteins, such as transferrin and albumin, and competing metal ions. Therefore, in vitro stability assays are typically conducted by incubating the radiolabeled conjugate in human serum or in the presence of competing ligands like EDTA or DTPA at physiological temperature (37°C) over extended periods.

Stability with Copper-64 (⁶⁴Cu)

Copper-64 is a positron-emitting radionuclide with a half-life (12.7 h) suitable for immuno-PET imaging with antibodies. uni-muenchen.de The stability of ⁶⁴Cu-labeled conjugates is paramount. Studies comparing this compound with other macrocyclic and acyclic chelators have demonstrated its robust performance.

When conjugated to the anti-CD20 antibody Rituximab, ⁶⁴Cu-PCTA-Rituximab demonstrated high stability in human serum, with over 94% of the complex remaining intact after 48 hours. snmjournals.orgnih.gov This was significantly superior to conjugates made with acyclic DTPA derivatives, such as p-SCN-Bn-DTPA-Rituximab, which showed less than 40% intact complex over the same period. snmjournals.orgnih.gov In a direct comparison, macrocyclic chelators including DOTA, NOTA, and an oxo-DO3A derivative also showed high serum stability (>94% at 48 hours). snmjournals.orgnih.gov While all these macrocyclic options performed well, ⁶⁴Cu-NOTA-Rituximab showed slightly greater stability at 97.5% ± 0.3%. nih.gov

Similar results were observed with the anti-EGFR antibody Cetuximab. The ⁶⁴Cu-PCTA-Cetuximab conjugate showed high stability in serum over 24 hours (90.1% ± 0.6%). snmjournals.org Another study comparing chelators for Cetuximab found the stability of the ⁶⁴Cu-PCTA conjugate to be 73.9 ± 1.6% after 24 hours, while the NOTA and oxo-DO3A conjugates showed slightly higher stabilities of 85.4 ± 2.7% and 87.5 ± 2.0%, respectively. snmjournals.org The ⁶⁴Cu-DOTA-Cetuximab was significantly less stable at 25.8 ± 2.5%. snmjournals.org

When conjugated to RNA aptamers, ⁶⁴Cu-PCTA-aptamer complexes were also found to be stable. nih.gov These findings collectively establish that while this compound provides excellent stability for ⁶⁴Cu, other macrocycles like NOTA may offer a marginal stability advantage in some contexts. snmjournals.orgnih.govsnmjournals.org

Stability with Gallium-68 (⁶⁸Ga)

Gallium-68 is a generator-produced positron emitter widely used for PET imaging. The pyridine-containing structure of PCTA offers favorable coordination chemistry for Ga³⁺. Studies have shown that ⁶⁸Ga complexes of PCTA exhibit superior stability in human serum compared to their ⁶⁸Ga-DOTA counterparts. mdpi.com

In a comparative study where this compound and p-SCN-Bn-NOTA were conjugated to a cyclo-RGDyK peptide, both resulting radioconjugates were over 90% stable in serum and in the presence of apo-transferrin for 4 hours. acs.org However, the ⁶⁸Ga-PCTA-RGD conjugate demonstrated slightly lower stability (93 ± 2%) compared to ⁶⁸Ga-NOTA-RGD (98 ± 1%) at the 4-hour time point. acs.org This suggests that while highly stable, minor differences can exist depending on the specific biomolecule and competing chelator.

Stability with Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a therapeutic radionuclide valued for its β⁻ emissions. The stability of its complexes is critical to ensure targeted delivery of the therapeutic radiation dose. The this compound chelator has proven to be an excellent choice for ¹⁷⁷Lu.

In vitro stability studies of the ¹⁷⁷Lu-PCTA-NCS complex showed that more than 95% of the complex remained intact in both saline and serum after 7 days of incubation. mdpi.com When conjugated to Cetuximab, the ¹⁷⁷Lu-PCTA-Cetuximab radioimmunoconjugate also demonstrated very high stability, with 90.6% ± 0.4% of the complex remaining intact after 7 days in serum. snmjournals.org This high degree of stability is essential for radioimmunotherapy, where the agent must circulate for extended periods to accumulate at the tumor site.

Stability with Yttrium-90 (⁹⁰Y)

Yttrium-90 is another important β⁻-emitting radionuclide for therapy. Research indicates that this compound can effectively chelate ⁹⁰Y, although it may be more sensitive to trace metal impurities during the labeling process compared to other chelators. researchgate.netresearchgate.net A study using a related PCTA-based complex, [⁹⁰Y(PCTMB)], found it to be quite stable in human serum, with about 90% of the radiotracer intact at 24 hours and 80% remaining from 48 to 72 hours. researchgate.net

The following tables summarize the comparative stability data for this compound radioconjugates in biological media.

Table 1: Comparative Stability of ⁶⁴Cu-Labeled Antibody Conjugates in Serum at 37°C

| Conjugate | Stability at 24h | Stability at 48h | Source |

|---|---|---|---|

| ⁶⁴Cu-PCTA-Rituximab | >95% | >94% | nih.gov |

| ⁶⁴Cu-NOTA-Rituximab | Not Reported | 97.5% ± 0.3% | nih.gov |

| ⁶⁴Cu-DOTA-Rituximab | >95% | >94% | nih.gov |

| ⁶⁴Cu-Oxo-DO3A-Rituximab | >95% | >94% | nih.gov |

| ⁶⁴Cu-CHX-A”-DTPA-Rituximab | Not Reported | 38.2% | nih.gov |

| ⁶⁴Cu-Bn-DTPA-Rituximab | Not Reported | <40% | snmjournals.org |

| ⁶⁴Cu-PCTA-Cetuximab | 90.1% ± 0.6% | Not Reported | snmjournals.org |

| ⁶⁴Cu-PCTA-Cetuximab | 73.9% ± 1.6% | Not Reported | snmjournals.org |

| ⁶⁴Cu-NOTA-Cetuximab | 85.4% ± 2.7% | Not Reported | snmjournals.org |

Table 2: Comparative Stability of ⁶⁸Ga and ¹⁷⁷Lu Conjugates in Serum

| Conjugate | Biological Medium | Stability | Time Point | Source |

|---|---|---|---|---|

| ⁶⁸Ga-PCTA-RGD | Serum & Apo-transferrin | 93% ± 2% | 4 hours | acs.org |

| ⁶⁸Ga-NOTA-RGD | Serum & Apo-transferrin | 98% ± 1% | 4 hours | acs.org |

| ¹⁷⁷Lu-PCTA-NCS | Serum | >95% | 7 days | mdpi.com |

Table of Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| p-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid | This compound, PCTA-NCS |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |

| 1,4,7-triazacyclononane-1,4,7-triacetic acid | NOTA |

| Diethylenetriaminepentaacetic acid | DTPA |

| S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | p-SCN-Bn-DOTA |

| S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid | p-SCN-Bn-NOTA |

| S-2-(4-isothiocyanatobenzyl)-10-oxa-1,4,7,11-tetraazacyclododecane-1,4,7-triacetic acid | p-SCN-Bn-Oxo-DO3A |

| trans-Cyclohexane-1,2-diamine-N,N,N',N',N''-pentaacetic acid | CHX-A''-DTPA |

| Ethylenediaminetetraacetic acid | EDTA |

Bioconjugation Methodologies Employing P Scn Bn Pcta

Isothiocyanate-Mediated Covalent Linkage to Biomolecules

The cornerstone of p-SCN-Bn-PCTA's utility in bioconjugation is the isothiocyanate (-N=C=S) functional group. mdpi.comaxispharm.com This group readily reacts with primary amine groups (-NH2), which are abundantly available on biomolecules such as peptides and proteins, typically on the side chain of lysine (B10760008) residues or at the N-terminus. smolecule.com The reaction, a nucleophilic addition, proceeds under mild conditions to form a stable thiourea (B124793) bond. smolecule.com This covalent linkage is crucial for ensuring that the chelator, and subsequently the radiometal it carries, remains firmly attached to the targeting biomolecule in vivo. axispharm.com The efficiency of this conjugation is essential for producing targeted therapeutics and diagnostics that can selectively bind to specific cells or biomarkers.

The reaction is typically carried out in a buffered solution at a slightly alkaline pH (around 8.5-9.0) to ensure the primary amines on the biomolecule are deprotonated and thus more nucleophilic. snmjournals.orgsnmjournals.orgnih.gov The stability of the resulting thiourea linkage is a key advantage, preventing premature detachment of the chelator-radiometal complex from the targeting vector.

Conjugation to Peptides and Peptide-Based Targeting Vectors

Peptides, due to their small size, rapid clearance, and high target affinity, are excellent candidates for targeted radiopharmaceuticals. The conjugation of this compound to these molecules has been extensively explored. medchemexpress.com

RGD Peptide Family Conjugation

A significant area of research has focused on conjugating this compound to peptides containing the Arg-Gly-Asp (RGD) sequence. mdpi.comacs.org These peptides target the αvβ3 integrin, a receptor that is overexpressed on various tumor cells and is involved in angiogenesis. acs.orgacs.org

In one study, this compound was conjugated to a cyclic RGD peptide, cyclo(-RGDyK). acs.orgnih.gov The resulting conjugate, PCTA-RGD, retained its high affinity for the αvβ3 receptor. acs.orgnih.gov This conjugate could be efficiently radiolabeled with Gallium-68 (B1239309) (⁶⁸Ga) at room temperature within 5 minutes, achieving a radiochemical yield of over 95%. acs.orgnih.gov For higher effective specific activities, gentle heating at 40°C was employed. acs.orgnih.gov The ⁶⁸Ga-PCTA-RGD conjugate demonstrated good stability, with over 90% remaining intact in serum after 4 hours. acs.org Notably, in preclinical models, ⁶⁸Ga-PCTA-RGD showed significantly lower kidney uptake compared to its NOTA-based counterpart, which could be advantageous in certain imaging applications. acs.orgnih.gov

| Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Serum Stability (4h) | Reference |

|---|---|---|---|---|

| ⁶⁸Ga-PCTA-RGD | Room Temperature, 5 min | >95% | 93 ± 2% | acs.orgnih.gov |

| ⁶⁸Ga-NOTA-RGD | Room Temperature, 5 min | >95% | 98 ± 1% | acs.orgnih.gov |

Other Bioactive Peptide Conjugates

Beyond the RGD family, this compound has been utilized for the radiolabeling of other bioactive peptides. For instance, it has been investigated for its potential in labeling peptides for targeting gastrin-releasing peptide receptors. While specific details on these conjugates are part of ongoing research, the versatility of the isothiocyanate chemistry allows for its application to a wide range of peptide vectors possessing available primary amines. uni-mainz.de

Conjugation to Antibodies and Antibody Fragments

Antibodies and their fragments are highly specific targeting vectors used in immuno-PET imaging and radioimmunotherapy. The conjugation of this compound to these larger biomolecules enables the delivery of radiometals to tumor sites with high precision.

Monoclonal Antibody Conjugation Strategies

The conjugation of this compound to monoclonal antibodies (mAbs) typically involves incubating the antibody with a molar excess of the chelator in a suitable buffer, such as sodium bicarbonate at pH 8.5. snmjournals.orgsnmjournals.org This process allows the isothiocyanate group to react with lysine residues on the antibody surface.

A notable example is the conjugation of this compound to cetuximab, an anti-epidermal growth factor receptor (EGFR) antibody. snmjournals.orgsnmjournals.orgmdpi.com In these studies, a 10-fold molar excess of this compound was reacted with cetuximab at room temperature, followed by an overnight incubation at 4°C. snmjournals.orgsnmjournals.org The resulting PCTA-cetuximab conjugate was then successfully radiolabeled with isotopes like Copper-64 (⁶⁴Cu) and Lutetium-177 (B1209992) (¹⁷⁷Lu). snmjournals.orgsnmjournals.org Importantly, the conjugation and subsequent radiolabeling did not impair the antibody's binding ability to its target. snmjournals.org Similarly, the anti-CD20 antibody rituximab (B1143277) has been conjugated with this compound, demonstrating good radiolabeling efficiency and stability with ⁶⁴Cu. researchgate.net Another anti-EGFR antibody, NCAB001, was also conjugated with this compound, with approximately three chelator molecules attached per antibody. mdpi.com

Studies have also compared this compound with other chelators for antibody conjugation. When conjugated to trastuzumab, PCTA allowed for ⁶⁴Cu radiolabeling at room temperature with over 95% radiochemical yield in less than 30 minutes, outperforming the commonly used DOTA chelator. nih.gov

| Antibody | Chelator | Radiolabeling Conditions (⁶⁴Cu) | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| Trastuzumab | PCTA | Room Temperature, <30 min | >95% | nih.gov |

| Trastuzumab | DOTA | Room Temperature, 2 h | 88% | nih.gov |

| Cetuximab | PCTA | Mild Conditions | >98% | snmjournals.org |

| Rituximab | PCTA | - | - | researchgate.net |

| NCAB001 | PCTA | - | - | mdpi.com |

Antibody Fragment Conjugation Strategies

While specific studies focusing solely on the conjugation of this compound to antibody fragments are less detailed in the provided context, the general principles of isothiocyanate-mediated conjugation apply. The smaller size of fragments like Fabs or scFvs can influence the biodistribution of the resulting radiopharmaceutical, potentially making the choice of chelator even more critical. nih.gov The successful conjugation of this compound to smaller molecules like peptides and larger entities like full-length antibodies suggests its applicability to antibody fragments as well, offering a versatile platform for developing a wide range of targeted imaging and therapeutic agents.

Conjugation to Nucleic Acid-Based Targeting Agents

The isothiocyanate functional group (-NCS) on this compound enables its covalent attachment to biomolecules containing primary amine groups through the formation of a stable thiourea bond. nih.gov This reactivity is particularly well-suited for the modification of nucleic acids, such as aptamers, that have been functionalized with a primary amine, allowing for the creation of targeted radiopharmaceutical agents. mdpi.comnih.gov

RNA Aptamer Conjugation Techniques

The conjugation of this compound to RNA aptamers is a critical step in developing targeted probes, for instance, for positron emission tomography (PET) imaging. nih.govresearchgate.net The process typically involves reacting this compound with an RNA aptamer that has been synthetically modified to include a primary amine group. mdpi.comnih.gov A common modification is the introduction of a 5'-amine group, often with a carbon linker to improve accessibility. mdpi.comnih.gov

Research has established specific conditions for achieving high conjugation efficiency. The reaction is typically performed in an aqueous buffer solution at a slightly alkaline pH. nih.gov Studies utilizing the A10-3.2 RNA aptamer, which targets the prostate-specific membrane antigen (PSMA), demonstrated that the conjugation reaction with this compound proceeds efficiently. nih.govnih.gov The isothiocyanate group of this compound reacts with the 5'-amine-modified RNA aptamer to form the desired chelator-aptamer bioconjugate. mdpi.comnih.gov

Key parameters for this conjugation have been optimized to maximize yield and purity. The reaction is sensitive to duration; extended reaction times beyond five hours can lead to the formation of unwanted addition products, which would necessitate more complex purification procedures. nih.gov Under optimal conditions, this method provides a straightforward and efficient route to producing RNA aptamer bioconjugates. nih.gov

Table 1: Optimized Reaction Conditions for this compound Conjugation to Amine-Modified RNA Aptamers

| Parameter | Condition | Source |

|---|---|---|

| RNA Aptamer | Modified with a 5'-primary amine group | nih.gov |

| Reactants | 50 eq. This compound to 5′-amine-RNA aptamer | nih.gov |

| Solvent/Buffer | 0.1 M Sodium Bicarbonate (NaHCO₃) | nih.gov |

| pH | 8.5 to 9.0 | nih.gov |

| Temperature | 40 °C | nih.gov |

| Reaction Time | < 5 hours | nih.gov |

| Final Yield | > 80% | nih.gov |

Chromatographic and Spectroscopic Purity Assessment of Bioconjugates

Following the conjugation reaction, a thorough assessment of the product's purity is essential to ensure the removal of unreacted starting materials and to characterize the final bioconjugate. A combination of chromatographic and spectroscopic techniques is employed for this purpose. nih.govbiosyn.com

For this compound-RNA aptamer conjugates, high-performance liquid chromatography (HPLC) is a primary analytical tool for assessing purity. nih.gov Specifically, reverse-phase HPLC can be used for final purity assessment. In many cases, however, simpler purification methods are sufficient. Purification of the this compound-RNA aptamer conjugate has been effectively achieved using spin-filter size exclusion, which successfully separates the larger bioconjugate from smaller, unreacted chelator molecules. nih.gov This method has been shown to yield a chemical purity of over 98% without the need for subsequent HPLC purification. nih.gov

Size-exclusion chromatography (SEC) is another valuable technique for both purification and analysis. It can be used to remove excess, unreacted this compound and to identify the formation of aggregates. nih.govbiosyn.com For instance, SEC coupled with multi-angle light scattering (SEC-MALS) has been used to identify and characterize size variants such as dimers and oligomers in preparations of PCTA-conjugated antibodies. researchgate.net

Spectroscopic methods are used to confirm the identity and structural integrity of the bioconjugate. Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful conjugation by verifying the molecular weight of the final product. nih.govbiosyn.com This analysis provides direct evidence that the chelator has been covalently attached to the RNA aptamer. nih.gov

Table 2: Methods for Purity Assessment of this compound Bioconjugates

| Technique | Method Details | Purpose | Key Findings/Results | Source |

|---|---|---|---|---|

| Size-Exclusion Chromatography (Spin-Filter) | Spin-filter dialysis | Removal of unreacted chelator | Achieved >98% chemical purity for RNA aptamer conjugates, often eliminating the need for further purification. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (RP-HPLC) with a C18 column and an acetonitrile/water gradient. | Final purity assessment. | Confirms purity levels >98%. Radio-HPLC is used to check the radiochemical purity of labeled conjugates. | nih.gov |

| Size-Exclusion Chromatography (SEC-HPLC) | Elution with buffers such as 0.1 M ammonium (B1175870) acetate (B1210297). | Separation of immunoconjugate from aggregates and free chelator. | Can detect the presence of antibody aggregates. | nih.gov |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS). | Confirmation of desired product. | Verifies the molecular weight of the chelator-RNA conjugate. LC/MS can determine the average number of chelators per biomolecule. | nih.govbiosyn.commdpi.com |

Preclinical Research Applications of P Scn Bn Pcta Radioconjugates

In Vitro Evaluation of Radioconjugate Performance

Before advancing to in vivo models, p-SCN-Bn-PCTA radioconjugates undergo rigorous in vitro testing to confirm their stability and biological activity.

A critical attribute for any potential radiopharmaceutical is its ability to remain intact within a biological environment. The stability of the complex between the radionuclide and the chelator is paramount, as the release of the free radiometal can lead to non-specific radiation uptake and inaccurate imaging or therapeutic effects. Radioconjugates using this compound have demonstrated high stability in various in vitro assays.

For instance, Gallium-68 (B1239309) (⁶⁸Ga) complexes of PCTA have shown superior stability in human serum when compared to those made with the widely used chelator DOTA. mdpi.com In a specific study, a ⁶⁸Ga-labeled PCTA-RGD conjugate was found to be 93 ± 2% stable in serum after 4 hours. researchgate.net Similarly, a formulation developed for a Copper-64 (⁶⁴Cu)-labeled antibody conjugate, ⁶⁴Cu-NCAB001, which utilized this compound, was stable for up to 24 hours after radiolabeling. mdpi.com Research on Lutetium-177 (B1209992) (¹⁷⁷Lu) complexes also highlights this robustness, with ¹⁷⁷Lu-PCTA-NCS showing excellent in vitro stability. researchgate.netresearchgate.net

Table 1: Serum Stability of Various this compound Radioconjugates

| Radioconjugate | Radionuclide | Stability (%) | Time Point | Source |

|---|---|---|---|---|

| PCTA-RGD | ⁶⁸Ga | 93 ± 2% | 4 hours | researchgate.net |

| NCAB001-PCTA | ⁶⁴Cu | Stable | 24 hours | mdpi.com |

The conjugation of this compound and the subsequent radiolabeling process must not interfere with the biomolecule's ability to bind to its intended biological target. Several studies have confirmed that targeting molecules such as peptides and antibodies retain their binding affinity after being conjugated with PCTA.

For example, the peptide cyclo(RGDyK), which targets the αvβ₃ integrin receptor expressed during angiogenesis, was conjugated to this compound. The resulting PCTA-RGD conjugate retained its high affinity for the αvβ₃ receptor. researchgate.netacs.orgscience.govresearchgate.net In another application, the anti-EGFR antibody NCAB001 was conjugated with this compound; the resulting PCTA-NCAB001 conjugate demonstrated a relative binding potency against human EGFR comparable to the parent antibody cetuximab. mdpi.com Furthermore, this compound has been successfully conjugated to RNA aptamers targeting the prostate-specific membrane antigen (PSMA), with the resulting bioconjugates maintaining their binding specificity. nih.gov

Radiochemical Stability in Serum

In Vivo Assessment in Preclinical Models

Following successful in vitro evaluation, this compound radioconjugates are assessed in animal models to understand their behavior in a complex biological system.

Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of the radioconjugate. These studies are crucial for determining how effectively the agent reaches its target and how quickly it clears from non-target tissues.

Biodistribution studies with ⁶⁸Ga-PCTA-RGD in mice with colorectal tumor xenografts showed that the radioconjugate cleared rapidly from the blood and muscle. researchgate.net The majority of the radioactivity was observed in the kidneys, liver, and tumor, indicating successful targeting. researchgate.net Similarly, a ⁶⁴Cu-labeled PSMA inhibitor using a PCTA chelator showed high uptake in PSMA-positive tumors and favorable rapid clearance from normal organs and tissues in mouse models. acs.org Studies with ¹⁷⁷Lu-(this compound) also reported good in vivo clearance after 24 hours. researchgate.net

Table 2: Biodistribution Highlights of this compound Radioconjugates in Preclinical Models

| Radioconjugate | Radionuclide | Model | Key Findings | Source |

|---|---|---|---|---|

| PCTA-RGD | ⁶⁸Ga | HT-29 Colorectal Tumor Xenograft | Rapid clearance from blood/muscle; main uptake in kidney, liver, tumor. | researchgate.net |

| PSMA Inhibitor-PCTA | ⁶⁴Cu | PSMA+ PC3 PIP Tumor Xenograft | High tumor uptake (38.51 ± 5.68 %ID/g at 2h); rapid clearance from normal tissues. | acs.org |

To establish the advantages of using this compound, its performance is often compared against conjugates made with other well-established chelators. These comparative studies provide insights into how the choice of chelator impacts in vivo behavior.

In a direct comparison, ⁶⁸Ga-PCTA-RGD was evaluated against its counterpart made with the chelator NOTA (⁶⁸Ga-NOTA-RGD). In vivo, both agents performed similarly, but the PCTA-based conjugate showed significantly lower kidney uptake at 2 hours post-injection, which can be advantageous for reducing renal toxicity and improving image quality. researchgate.net In another study comparing ⁶⁴Cu-labeled RGD peptides, the PCTA conjugate was benchmarked against those using DOTA and Oxo-DO3A. The ⁶⁴Cu-PCTA-RGD conjugate demonstrated the most favorable characteristics, with the best clearance from non-target tissues and the highest tumor-to-nontarget tissue ratios. researchgate.net

Pharmacokinetic Profiles and Biodistribution Patterns

Contributions to Molecular Imaging Modalities

The stable and effective labeling of biomolecules with various radionuclides makes this compound a versatile chelator for multiple molecular imaging modalities, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

The ability to stably chelate PET isotopes like ⁶⁴Cu and ⁶⁸Ga has positioned this compound as a key component in the development of novel PET imaging agents. mdpi.com Researchers have utilized ⁶⁴Cu-PCTA-based conjugates for the preclinical PET imaging of pancreatic cancer by targeting EGFR and for visualizing tumor angiogenesis by targeting αvβ₃ integrins. mdpi.comresearchgate.netmdpi.com Likewise, ⁶⁸Ga-PCTA conjugates have been used to image peptides. acs.org The chelator's compatibility with therapeutic radionuclides such as ¹⁷⁷Lu also opens avenues for developing agents for SPECT imaging and targeted radiotherapy. researchgate.net

Positron Emission Tomography (PET) Imaging Applications

The PCTA chelator has demonstrated favorable properties for complexing with various positron-emitting radionuclides, making it highly suitable for PET imaging applications. researchgate.net Preclinical studies have explored its use in conjugating PET isotopes to targeting molecules for imaging a range of cancers.

One of the most widely studied radionuclides with this compound is Copper-64 (⁶⁴Cu). This is due to the ability of PCTA to form stable complexes with ⁶⁴Cu under mild conditions, often at room temperature, which is advantageous for preserving the integrity of sensitive biomolecules like antibodies. nih.gov In a comparative study, ⁶⁴Cu-PCTA-trastuzumab was prepared in under 30 minutes at room temperature with a radiochemical yield greater than 95%. nih.gov This was superior to the commonly used chelator DOTA, which required longer reaction times. nih.gov The resulting ⁶⁴Cu-PCTA-trastuzumab showed higher uptake in HER2-positive tumors compared to the DOTA-based equivalent at 24 hours post-injection, leading to better tumor images. nih.gov

The utility of this compound has also been demonstrated with other antibodies and radionuclides. For instance, it has been used to label cetuximab with ⁶⁴Cu for imaging epidermal growth factor receptor (EGFR)-positive cancers, such as pancreatic, gastrointestinal, and breast cancer. nih.govmdpi.com In a preclinical model of EGFR-positive breast cancer with sentinel lymph node metastasis, intravenously administered [⁶⁴Cu]Cu-PCTA-cetuximab showed a diagnostic sensitivity of 89% and a specificity of 100%. nih.gov Similarly, this compound has been conjugated to RNA aptamers targeting prostate-specific membrane antigen (PSMA) and successfully labeled with ⁶⁴Cu. nih.gov

Beyond ⁶⁴Cu, this compound has been investigated for chelating other PET radionuclides like Gallium-68 (⁶⁸Ga) and Manganese-52 (B1202551) (⁵²Mn). For ⁶⁸Ga, PCTA-conjugated RGD peptides showed efficient labeling at room temperature and demonstrated significantly lower kidney uptake compared to the NOTA-RGD equivalent in mice, which can be a significant advantage in imaging applications. acs.org However, when evaluated for labeling trastuzumab with ⁵²Mn, the PCTA conjugate resulted in a lower radiochemical yield (<50%) compared to an Oxo-DO3A conjugate (90%). springermedizin.denih.gov

The table below summarizes key preclinical PET imaging studies utilizing this compound radioconjugates.

| Radionuclide | Biomolecule | Target | Cancer Model | Key Findings | Reference(s) |

| ⁶⁴Cu | Trastuzumab | HER2 | Breast Cancer | Superior radiolabeling efficiency and higher tumor uptake compared to DOTA conjugate. | nih.gov |

| ⁶⁴Cu | Cetuximab | EGFR | Breast Cancer | High sensitivity (89%) and specificity (100%) for detecting sentinel lymph node metastasis via IV injection. | nih.gov |

| ⁶⁴Cu | NCAB001 Antibody | EGFR | Pancreatic Cancer | Successful conjugation and stabilization of the radiopharmaceutical developed for early diagnosis. | mdpi.com |

| ⁶⁸Ga | cyclo-RGDyK Peptide | αvβ₃ integrin | Colorectal Cancer | Rapid, room-temperature labeling with significantly lower kidney uptake compared to NOTA-RGD. | acs.org |

| ⁵²Mn | Trastuzumab | HER2 | Breast Cancer | Lower radiolabeling efficiency (<50% RCY) compared to other chelators like Oxo-DO3A. | springermedizin.denih.govnih.gov |

| ⁶⁴Cu | PSMA Inhibitor | PSMA | Prostate Cancer | Favorable pharmacokinetics were observed with other chelators (NOTA, CB-TE2A) over PCTA in this specific inhibitor context. | acs.org |

| ⁶⁴Cu | A10-3.2 RNA Aptamer | PSMA | Prostate Cancer | Efficient conjugation and successful radiolabeling, establishing parameters for RNA-based imaging agents. | nih.gov |

Single-Photon Emission Computed Tomography (SPECT) Imaging Applications

While much of the research has focused on PET, this compound is also a viable chelator for radionuclides used in Single-Photon Emission Computed Tomography (SPECT). SPECT imaging often utilizes gamma-emitting isotopes like Lutetium-177 (¹⁷⁷Lu), which also has therapeutic beta emissions, making it a true theranostic radionuclide. snmjournals.org

A key preclinical application involves the use of ¹⁷⁷Lu-labeled antibodies for SPECT imaging as part of a theranostic strategy. In a study on esophageal squamous cell carcinoma (ESCC), cetuximab was conjugated with this compound and labeled with ¹⁷⁷Lu. snmjournals.org Micro-SPECT/CT imaging was then performed in a mouse model of ESCC. The imaging results confirmed the targeting ability of the radioconjugate, providing the necessary data to proceed with radioimmunotherapy studies using the same agent. snmjournals.org This demonstrates the dual role of the ¹⁷⁷Lu-PCTA-cetuximab conjugate as both a SPECT imaging agent to confirm tumor targeting and as a therapeutic agent. snmjournals.org

Role in Theranostic Agent Development

Theranostics represents a paradigm in medicine where a single agent or platform can be used for both diagnosis and therapy. nih.gov Radioconjugates, which combine a targeting molecule with a radionuclide via a chelator, are at the forefront of this field. astrazeneca.comastrazeneca.com The this compound chelator plays a crucial role by enabling the creation of theranostic pairs, where the same targeted molecule-chelator conjugate can be labeled with either a diagnostic or a therapeutic radionuclide. snmjournals.org

Principles of Integrating Diagnostic and Therapeutic Radionuclides

The fundamental principle of using this compound in theranostics is based on chemical equivalence. By using the exact same targeting biomolecule (e.g., cetuximab) and chelator (this compound), the resulting radioconjugates are chemically identical except for the chelated metal ion. snmjournals.org This allows for the selection of a radionuclide based on its decay properties, without altering the biological behavior (pharmacokinetics, biodistribution, and target affinity) of the drug. units.it

For diagnostics, a positron-emitting radionuclide like ⁶⁴Cu or ⁶⁸Ga is chosen for high-resolution PET imaging. nih.govacs.org The PET scan can visualize tumor locations, quantify receptor expression, and inform patient selection for therapy. snmjournals.org For therapy, the diagnostic radionuclide is swapped for a therapeutic one that emits cell-damaging particles, such as a beta-emitter (e.g., ¹⁷⁷Lu, ⁹⁰Y) or an alpha-emitter. snmjournals.orgmdpi.com The this compound chelator is capable of stably binding both diagnostic and therapeutic metals, including ⁶⁴Cu, ⁹⁰Y, and ¹⁷⁷Lu. researchgate.netresearchgate.net

This "convergence radiopharmaceutical" approach is powerful because the diagnostic image can serve as a surrogate for dosimetry, predicting where the therapeutic agent will go and what its effect might be. snmjournals.org This allows for personalized treatment planning and monitoring. For example, a study successfully used this compound to create a matched pair of ⁶⁴Cu-cetuximab for PET imaging and ¹⁷⁷Lu-cetuximab for therapy. snmjournals.org

Preclinical Theranostic Efficacy Studies

Several preclinical studies have validated the theranostic efficacy of radioconjugates using the this compound chelator. These studies typically involve an imaging phase to confirm tumor uptake, followed by a therapy phase to assess treatment response.

In a notable study on esophageal squamous cell carcinoma, immuno-PET imaging with ⁶⁴Cu-PCTA-cetuximab was first used to evaluate EGFR expression in tumors. snmjournals.org Following this confirmation, mice were treated with ¹⁷⁷Lu-PCTA-cetuximab. The radioimmunotherapy resulted in significant tumor growth inhibition, demonstrating the potential of this theranostic approach for both patient selection and treatment. snmjournals.org

The radionuclide ⁶⁴Cu is itself theranostic, as it decays by both positron emission (for PET imaging) and beta emission (for therapy). nih.gov This property has been exploited in preclinical radioimmunotherapy (RIT) studies. In a model of disseminated peritoneal gastric cancer, ⁶⁴Cu-PCTA-cetuximab was shown to have a therapeutic effect. nih.gov Another study in a colorectal cancer model also demonstrated that i.p. injection of ⁶⁴Cu-PCTA-cetuximab could be an effective treatment, leading to significantly improved survival in mice. nih.gov In one therapeutic study, treatment with adjuvant [⁶⁴Cu]Cu-PCTA-cetuximab resulted in 40% survival of mice at 83 days with no detectable lesions. thno.org

The table below summarizes key preclinical studies demonstrating the theranostic efficacy of this compound conjugates.

| Radionuclide(s) | Biomolecule | Target | Cancer Model | Study Design & Efficacy Outcome | Reference(s) |

| ⁶⁴Cu (PET) & ¹⁷⁷Lu (Therapy) | Cetuximab | EGFR | Esophageal Squamous Cell Carcinoma | ⁶⁴Cu-PET confirmed EGFR expression. ¹⁷⁷Lu-RIT led to significant tumor growth inhibition. | snmjournals.org |

| ⁶⁴Cu (Theranostic) | Cetuximab | HER1 | Disseminated Peritoneal Gastric Cancer | RIT demonstrated a therapeutic effect. | nih.gov |

| ⁶⁴Cu (Theranostic) | Cetuximab | HER1 | Colorectal Cancer (Peritoneal Carcinomatosis) | i.p. RIT with 22.2 MBq ⁶⁴Cu-PCTA-cetuximab resulted in significantly prolonged survival compared to controls. | nih.gov |

| ⁹⁰Y (Therapeutic) | N/A | N/A | N/A | This compound showed very good radiolabeling efficiency (>95%) with ⁹⁰Y, indicating its utility for therapeutic applications. | researchgate.netresearchgate.net |

Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | para-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| p-SCN-Bn-DOTA | S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |

| p-SCN-Bn-NOTA | S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid |

| Oxo-DO3A | 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid |

| p-SCN-Bn-Oxo-DO3A | 1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| CB-TE2A | 1,4,8,11-tetraazacyclotetradecane-1-(p-carboxybenzyl)-4,8,11-triacetic acid |

| RGD | Arginylglycylaspartic acid |

| Cetuximab | Anti-EGFR monoclonal antibody |

| Trastuzumab | Anti-HER2 monoclonal antibody |

| NCAB001 | Anti-EGFR monoclonal antibody |

Future Perspectives and Advanced Research Directions for P Scn Bn Pcta

Design and Synthesis of Next-Generation PCTA Derivatives

The foundational structure of PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) offers a robust platform for chemical modification. mdpi.com A key feature driving its development is the faster metal complexation kinetics compared to other macrocycles like DOTA, attributed to the pyridine (B92270) moiety within its structure. researchgate.netresearchgate.netnih.gov Research is now aimed at creating next-generation derivatives that enhance specific properties such as radiolabeling efficiency, complex stability, and in vivo pharmacokinetics, or that introduce new functionalities.

Modifications can be targeted at several sites on the molecule: the macrocyclic backbone, the pendant acetate (B1210297) arms, or the bifunctional linker. For instance, the synthesis of (S)-5-(p-nitrobenzyl)-PCTA (p-NO₂-Bn-PCTA) was undertaken to create a precursor analogous to the widely used p-isothiocyanatobenzyl-DOTA, allowing for direct comparison of their properties. nih.gov Studies showed that while the stability of its lanthanide complexes was slightly lower than that of the parent PCTA, the complexation rates remained rapid, and the kinetic inertness was comparable to that of DOTA complexes, making it suitable for nuclear medicine applications. researchgate.netnih.gov

Other derivatives have been designed to modulate the lipophilicity of the resulting radiometal complex or to attach different types of biomolecules. researchgate.netresearchgate.netresearchgate.net By introducing different functional groups, researchers can fine-tune the biological distribution of the final radioconjugate. For example, joining the PCTA chelator to a phospholipid bio-vector like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) has been explored to create agents for visualizing atherosclerotic plaques. mdpi.comresearchgate.net The development of PCTA derivatives with carboxylic acid (PCTA-COOH) or alcohol (PCTA-OH) functions allows for their immobilization onto nanoparticles, creating novel nanomaterials for imaging. researchgate.net

The table below summarizes some of the reported PCTA derivatives and their primary research focus.

| Derivative Name | Functional Group / Modification | Primary Research Focus | References |

| p-NO₂-Bn-PCTA | p-Nitrobenzyl group on the backbone | Precursor for other bifunctional ligands; comparative kinetic and stability studies. | researchgate.netnih.gov |

| PCTA-DSPE | Conjugated to a phospholipid (DSPE) | Targeting atherosclerotic plaques. | mdpi.comresearchgate.net |

| PCTA-COOH | Carboxylic acid function | Immobilization on nanoparticles; creating bimodal imaging agents. | researchgate.net |

| PCTA-OH | Hydroxyl function | Immobilization on nanoparticles. | researchgate.net |

| Tris(amide) PCTA | Amide groups replacing acetate arms | Potential bimodal magnetic resonance and optical imaging agents. | nih.gov |

These examples highlight a clear trend towards creating a diverse library of PCTA-based chelators, each tailored for a specific application, from fundamental coordination chemistry studies to the development of sophisticated, multimodal imaging agents. researchgate.netnih.gov

Strategies for Optimizing Radioconjugate Pharmacokinetics and Target Engagement

One key strategy involves the careful selection and engineering of the targeting biomolecule. For example, p-SCN-Bn-PCTA has been successfully conjugated to the anti-EGFR antibody cetuximab for imaging pancreatic and gastrointestinal cancers. mdpi.com It has also been used to label the antibody NCAB001 for the diagnosis of pancreatic cancer. mdpi.com The choice of chelator itself can impact biodistribution; studies comparing ⁶⁴Cu-labeled cetuximab conjugated with NOTA, DOTA, and PCTA found that the liver uptake was significantly different between the conjugates, with ⁶⁴Cu-PCTA-C225 showing higher liver retention than ⁶⁴Cu-NOTA-C225. cjcrcn.org This underscores the importance of chelator selection in modulating clearance pathways and improving the target-to-background ratio.

Another approach focuses on modifying the linker technology that connects the chelator to the biomolecule. The isothiocyanate group of this compound provides a straightforward method for coupling to primary amines on proteins and peptides. axispharm.com However, more advanced strategies, such as the use of different linkers like disuccinimidyl suberate (B1241622) (DSS), have been explored for other chelators and could be adapted for PCTA derivatives to optimize stability and steric hindrance. frontiersin.orgnih.gov

Furthermore, the size and nature of the targeting molecule dramatically influence pharmacokinetics. Smaller molecules like peptides (e.g., RGD peptides for targeting integrins) or RNA aptamers generally exhibit faster clearance than large monoclonal antibodies. mdpi.comnih.gov Research into conjugating this compound with RNA aptamers that bind to prostate-specific membrane antigen (PSMA) is a prime example of using highly specific, smaller targeting vectors to potentially achieve rapid tumor uptake and clearance from non-target tissues. mdpi.comfrontiersin.orgnih.gov

The following table details research findings on various radioconjugates utilizing this compound.

| Biomolecule | Radiometal | Key Research Finding | Application Area | References |

| Cetuximab | ⁶⁴Cu | Stable labeling for imaging EGFR-expressing cancers. | Immuno-PET of Pancreatic/GI Cancers | mdpi.com |

| Trastuzumab | ⁶⁴Cu | Successful antibody conjugation with high specific activity. | Targeted Radiotherapy/Imaging | |

| NCAB001 | ⁶⁴Cu | Development of antibody-chelator conjugate for PET imaging and radioimmunotherapy. | Immuno-PET of Pancreatic Cancer | mdpi.com |

| RNA Aptamer (PSMA-targeting) | ⁶⁴Cu | Efficient conjugation and radiolabeling for targeted molecular imaging. | Targeted PET Imaging of Prostate Cancer | mdpi.comfrontiersin.orgnih.gov |

| cyclo-RGDyK Peptide | ⁶⁸Ga | Successful radiolabeling for targeting αvβ3 integrin. | PET Imaging of Angiogenesis | mdpi.comresearchgate.net |

These efforts highlight that optimizing a radiopharmaceutical is a holistic process, requiring careful consideration of the radiometal, chelator, linker, and targeting biomolecule to achieve the desired in vivo performance.

Emerging Research Horizons and Novel Applications

While the primary application of this compound has been in PET imaging with positron emitters like ⁶⁴Cu and ⁶⁸Ga, its versatile coordination chemistry opens doors to broader horizons. mdpi.commdpi.com Future directions are pointing towards theranostics, multimodal imaging, and the use of other medically relevant radionuclides.

Theranostics: The concept of using a single agent or a closely related pair of agents for both diagnosis and therapy is a major driver in personalized medicine. The radionuclide ⁶⁴Cu is particularly well-suited for theranostics as it decays via both positron emission (for PET imaging) and beta-minus emission (for therapy). mdpi.comfrontiersin.org Consequently, ⁶⁴Cu-labeled this compound conjugates, such as ⁶⁴Cu-NCAB001, are being developed not just for imaging but also for radioimmunotherapy. mdpi.com Furthermore, the PCTA scaffold has shown promise for chelating therapeutic radionuclides like yttrium-90 (B1217062) (⁹⁰Y) and lutetium-177 (B1209992) (¹⁷⁷Lu). researchgate.netresearchgate.netresearchgate.net Research indicates that this compound exhibits good radiolabeling efficiency with ⁹⁰Y, suggesting its potential for developing targeted radiotherapeutics. researchgate.net